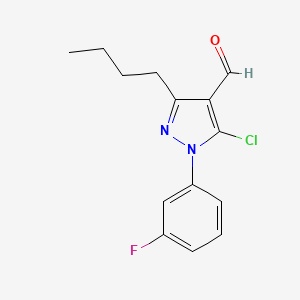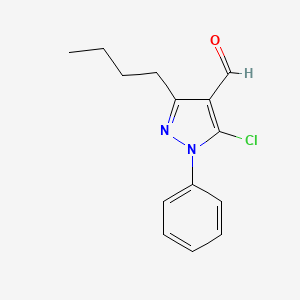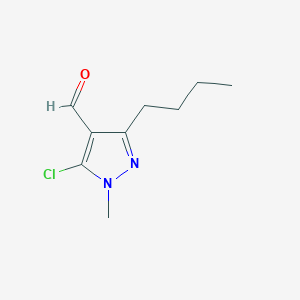
3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole derivatives have attracted much attention because they possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, the title compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . X-Ray reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It can also be used in the synthesis of different poly functional heterocyclic compounds .科学的研究の応用
Chemistry of Pyrazole Derivatives
Pyrazole derivatives, including compounds structurally related to "3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde," have been explored extensively for their ability to serve as building blocks in the synthesis of diverse heterocyclic compounds. The reactivity and versatility of these compounds facilitate the creation of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. This chemical diversity underscores the utility of pyrazole derivatives in generating novel heterocyclic compounds with potential applications in drug discovery and material science (Gomaa & Ali, 2020).
Synthesis and Medicinal Applications
Pyrazoline derivatives, which share a core structural motif with the compound of interest, have been synthesized through various routes, showcasing the adaptability of this heterocyclic framework. These synthetic approaches have led to the discovery of compounds with significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The ongoing development of new synthetic methods and the exploration of pyrazoline's pharmacological potentials reflect the dynamic research landscape surrounding pyrazole derivatives (Dar & Shamsuzzaman, 2015).
Biological Activities and Drug Development
The broad spectrum of biological activities exhibited by pyrazole and its derivatives highlights their importance in medicinal chemistry. Specific pyrazoline derivatives have been investigated for their anticancer activities, demonstrating the capability of this class of compounds to target various cancer types. The structural diversity of pyrazoles allows for the modulation of their biological properties, facilitating the design of more effective therapeutic agents (Ray et al., 2022).
作用機序
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, contributing to a wide spectrum of biological activities .
Mode of Action
Pyrazole derivatives are known to participate in various chemical reactions such as suzuki–miyaura (sm) cross-coupling . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been implicated in a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The bioaccumulation estimates from log kow for similar compounds suggest moderate bioavailability .
Result of Action
It’s known that pyrazole derivatives can have a wide range of biological effects, including potential anticonvulsant properties .
Action Environment
For instance, temperature, pH, and the presence of other substances can affect the rate of chemical reactions and the stability of the compounds .
特性
IUPAC Name |
3-butyl-5-chloro-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-3-4-5-8-7(6-13)9(10)12(2)11-8/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQJHUOXCNLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345738.png)
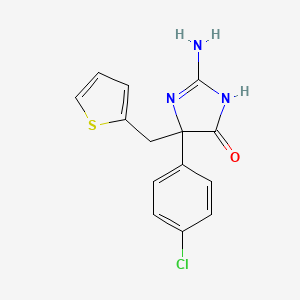
![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)
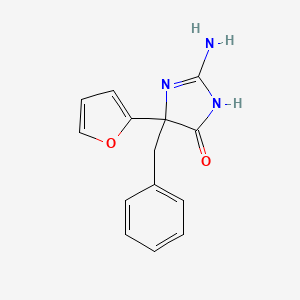

![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)
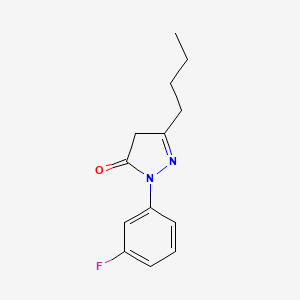
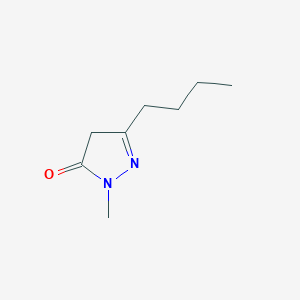
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)
